molecular formula C7H4Br3F B1446307 3,6-Dibromo-2-fluorobenzyl bromide CAS No. 1803817-12-0

3,6-Dibromo-2-fluorobenzyl bromide

Cat. No.: B1446307
CAS No.: 1803817-12-0
M. Wt: 346.82 g/mol
InChI Key: KODBAKZJXRJHGZ-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-fluorobenzyl bromide is a chemical compound with the molecular formula C7H4Br3F. It is characterized by the presence of bromine and fluorine atoms attached to a benzyl bromide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-2-fluorobenzyl bromide typically involves the bromination of 2-fluorotoluene derivatives. One common method includes the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes bromination, purification, and crystallization steps to obtain high-purity this compound. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromo-2-fluorobenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with sodium azide yields azido derivatives, while coupling reactions produce biaryl compounds .

Scientific Research Applications

3,6-Dibromo-2-fluorobenzyl bromide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,6-Dibromo-2-fluorobenzyl bromide in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or coupling processes by interacting with nucleophiles or coupling partners. The presence of electron-withdrawing bromine and fluorine atoms enhances the reactivity of the benzyl bromide core .

Comparison with Similar Compounds

  • 1,4-Dibromo-2-(bromomethyl)-3-fluorobenzene
  • 2,4-Difluorobenzyl bromide
  • 4-Bromo-2-fluorobenzyl bromide

Comparison: Compared to similar compounds, 3,6-Dibromo-2-fluorobenzyl bromide is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable compound for targeted applications in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

1,4-dibromo-2-(bromomethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br3F/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODBAKZJXRJHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)CBr)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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